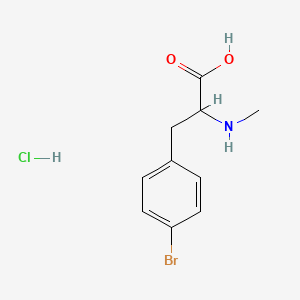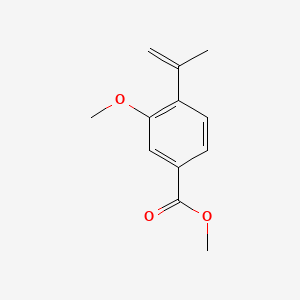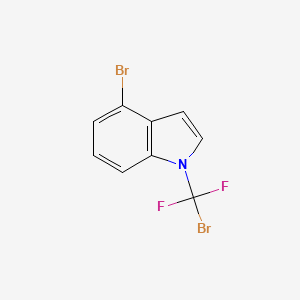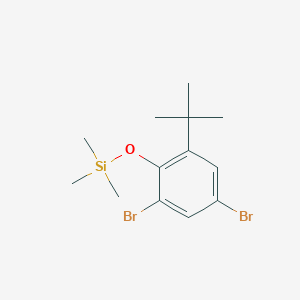![molecular formula C7H13NO B13459751 {2-Azaspiro[3.3]heptan-1-yl}methanol CAS No. 1934686-35-7](/img/structure/B13459751.png)
{2-Azaspiro[3.3]heptan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Azaspiro[3.3]heptan-1-yl}methanol is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The unique structure of this compound, characterized by a spiro junction between a seven-membered azaspiro ring and a methanol group, makes it a valuable scaffold for the development of novel therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Azaspiro[3.3]heptan-1-yl}methanol typically involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure proceeds efficiently with yields up to 90% and diastereoselectivity values up to 98:2 . The reaction conditions often involve the use of chloroform, triethylamine, and mesyl chloride at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related spirocyclic compounds often involves cyclization reactions under basic conditions followed by deprotection steps. These processes are optimized for high yield and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
{2-Azaspiro[3.3]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications in drug discovery and development .
Wissenschaftliche Forschungsanwendungen
{2-Azaspiro[3.3]heptan-1-yl}methanol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of {2-Azaspiro[3.3]heptan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structural analogue with an oxygen atom in the spiro ring, used as a surrogate for morpholine in drug design.
1-Substituted 2-Azaspiro[3.3]heptanes: Compounds with various substituents on the spiro ring, explored for their potential in drug discovery.
Uniqueness
{2-Azaspiro[3.3]heptan-1-yl}methanol is unique due to its specific spirocyclic structure, which provides distinct physicochemical properties and biological activities. Its ability to serve as a versatile scaffold for the development of novel therapeutic agents sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1934686-35-7 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-azaspiro[3.3]heptan-3-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-7(5-8-6)2-1-3-7/h6,8-9H,1-5H2 |
InChI-Schlüssel |
QCUYFULOPBGVDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CNC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
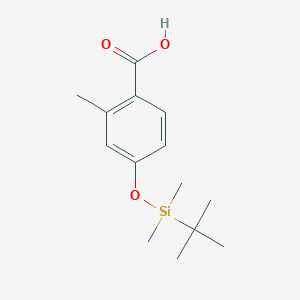
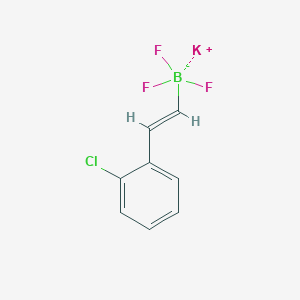


amine hydrochloride](/img/structure/B13459728.png)
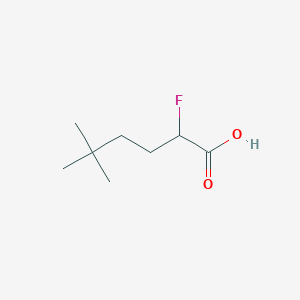
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)
